molecular formula C10H13BrN2 B1290848 5-Bromo-2-(pyrrolidin-1-yl)aniline CAS No. 1016795-07-5

5-Bromo-2-(pyrrolidin-1-yl)aniline

Cat. No.: B1290848
CAS No.: 1016795-07-5
M. Wt: 241.13 g/mol
InChI Key: UQOMCTRPJFFHBA-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-1-yl)aniline: is an organic compound with the molecular formula C10H13BrN2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyrrolidin-1-yl)aniline typically involves the bromination of 2-(pyrrolidin-1-yl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted aniline derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-(pyrrolidin-1-yl)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated aniline derivatives on biological systems. It is also employed in the development of new bioactive molecules with potential therapeutic applications .

Medicine: The compound is investigated for its potential use in drug discovery and development. It is explored for its activity against various biological targets, including enzymes and receptors, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of materials with specific characteristics .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets in biological systems. The bromine atom and the pyrrolidine ring contribute to its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes, receptors, or other proteins by forming covalent or non-covalent interactions. These interactions can lead to changes in the conformation or activity of the target molecules, resulting in the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(pyrrolidin-1-yl)aniline is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming diverse chemical derivatives. The combination of the bromine atom and the pyrrolidine ring provides a distinct chemical profile that can be exploited in various applications, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

5-bromo-2-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOMCTRPJFFHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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